molecular formula C19H21NO2 B3977981 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE

Cat. No.: B3977981
M. Wt: 295.4 g/mol
InChI Key: BBWBVFUAZMADON-UHFFFAOYSA-N
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Description

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a phenoxy group attached to a butanone moiety, which is further linked to a dihydroisoquinoline ring

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(11-6-14-22-18-9-2-1-3-10-18)20-13-12-16-7-4-5-8-17(16)15-20/h1-5,7-10H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWBVFUAZMADON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group on the butanone moiety.

    Final Assembly: The final step involves the coupling of the dihydroisoquinoline ring with the phenoxy-butanone intermediate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Uniqueness: 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxy group with a dihydroisoquinoline ring makes it a versatile scaffold for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE
Reactant of Route 2
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1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-PHENOXY-1-BUTANONE

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